molecular formula C8H14O4 B083084 Dimethyl ethylsuccinate CAS No. 14035-95-1

Dimethyl ethylsuccinate

Cat. No.: B083084
CAS No.: 14035-95-1
M. Wt: 174.19 g/mol
InChI Key: RZZLQHQXWZLBCJ-UHFFFAOYSA-N
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Description

Dimethyl ethylsuccinate, also known as dimethyl 2-ethylbutanedioate, is an organic compound with the molecular formula C8H14O4. It is a diester derived from succinic acid, where two ester groups are attached to the second and third carbon atoms of the succinic acid backbone. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Dimethyl ethylsuccinate is a chemical compound with the molecular formula C8H14O4 . It’s important to note that the identification of a compound’s primary targets and their role is a crucial step in understanding its mechanism of action This typically involves extensive research and experimentation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl ethylsuccinate can be synthesized through the esterification of 2-ethylsuccinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of 2-ethylsuccinic acid with methanol. The process involves continuous distillation to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl ethylsuccinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form 2-ethylsuccinic acid and methanol.

    Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 2-Ethylsuccinic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl ethylsuccinate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biodegradable polymers, which have applications in drug delivery systems and tissue engineering.

    Medicine: Research explores its potential as a biofuel additive due to its biodegradability and renewable source production.

    Industry: It is used as a solvent and plasticizer in various industrial applications, offering an environmentally friendly alternative to traditional solvents and plasticizers.

Comparison with Similar Compounds

Dimethyl ethylsuccinate can be compared with other similar compounds such as:

    Diethyl succinate: Similar in structure but with ethyl groups instead of methyl groups.

    Dimethyl succinate: Lacks the ethyl substitution, making it less bulky.

    Diethyl malonate: Similar ester functionality but with a different carbon backbone.

Uniqueness: this compound’s unique structure, with both methyl and ethyl ester groups, provides distinct reactivity and properties compared to its analogs. This makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

dimethyl 2-ethylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-6(8(10)12-3)5-7(9)11-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZLQHQXWZLBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891890
Record name Dimethyl ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-95-1
Record name 1,4-Dimethyl 2-ethylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14035-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl ethylsuccinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl ethylsuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYL ETHYLSUCCINATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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